3-(Hydroxymethyl)azetidine-3-carboxylic acid
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Overview
Description
3-(Hydroxymethyl)azetidine-3-carboxylic acid is a four-membered heterocyclic compound containing both a hydroxymethyl group and a carboxylic acid group. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. Azetidines are valuable in organic synthesis and medicinal chemistry due to their structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by functionalization at the 3-position. One common method is the cyclization of suitable precursors under basic conditions. For example, the use of potassium carbonate as a base in a solvent system like acetonitrile and methanol can facilitate the formation of the azetidine ring .
Industrial Production Methods
Industrial production methods for azetidines often involve scalable processes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a dicarboxylic acid, while reduction of the carboxylic acid group results in a primary alcohol .
Scientific Research Applications
3-(Hydroxymethyl)azetidine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s ring strain and functional groups allow it to participate in various biochemical pathways. For instance, it can act as an enzyme inhibitor by mimicking the structure of natural substrates, thereby blocking the active site of the enzyme .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group at the 2-position.
3-Hydroxyazetidine: Similar to 3-(Hydroxymethyl)azetidine-3-carboxylic acid but lacks the carboxylic acid group.
Pyrrolidine-3-carboxylic acid: A five-membered ring analog with similar functional groups.
Uniqueness
This compound is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group on the azetidine ring. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C5H9NO3 |
---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
3-(hydroxymethyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c7-3-5(4(8)9)1-6-2-5/h6-7H,1-3H2,(H,8,9) |
InChI Key |
CTKOKGGHIAYFMP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CO)C(=O)O |
Origin of Product |
United States |
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